molecular formula C14H16N4O3 B11489674 N-(3,4-dimethylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

N-(3,4-dimethylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11489674
M. Wt: 288.30 g/mol
InChI Key: CIKTYTXZZBBARK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3,4-dimethylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide” is an organic compound that belongs to the class of acetamides. This compound features a pyrazole ring substituted with a nitro group and a methyl group, as well as a dimethylphenyl group attached to the acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-dimethylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide” typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Acetamide formation: The nitrated pyrazole can be reacted with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine.

    Coupling with dimethylphenyl group: The final step involves coupling the acetamide with a 3,4-dimethylphenyl derivative, which can be achieved through various coupling reactions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

    Amino derivatives: Formed by reduction of the nitro group.

    Halogenated derivatives: Formed by halogenation of the aromatic ring.

    Sulfonated derivatives: Formed by sulfonation of the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the synthesis of agrochemicals or dyes.

Mechanism of Action

The mechanism of action of “N-(3,4-dimethylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group and pyrazole ring may play crucial roles in binding to the target site.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: Lacks the methyl group on the pyrazole ring.

    N-(3,4-dimethylphenyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide: Lacks the nitro group on the pyrazole ring.

    N-(3,4-dimethylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

The presence of both the nitro group and the methyl group on the pyrazole ring, along with the dimethylphenyl group, makes “N-(3,4-dimethylphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide” unique

Properties

Molecular Formula

C14H16N4O3

Molecular Weight

288.30 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C14H16N4O3/c1-9-4-5-12(6-10(9)2)15-14(19)8-17-11(3)7-13(16-17)18(20)21/h4-7H,8H2,1-3H3,(H,15,19)

InChI Key

CIKTYTXZZBBARK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=CC(=N2)[N+](=O)[O-])C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.